Ethanol,2-(methylnitrosoamino)-
Overview
Description
Ethanol,2-(methylnitrosoamino)- is a useful research compound. Its molecular formula is C3H8N2O2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol,2-(methylnitrosoamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol,2-(methylnitrosoamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation and Carcinogenesis Studies : This compound is utilized to study the oxidation of alkylnitrosamino ethanols and their potential to become carcinogens through biochemical oxidation processes (Loeppky, Tomasik, & Kerrick, 1987).
Enhancing Metabolism of Nitrosamines : Ethanol enhances the metabolism of nitrosamines by rat liver microsomes, which aids in the detection of diseases related to nitrosamines (Peng, Tu, & Yang, 1982).
Increasing Tumorigenicity : It has been shown to increase the tumorigenicity of nitrosamines by blocking hepatic first-pass clearance, potentially leading to cancer (Anderson et al., 1993).
Density and Viscosity Studies : This compound is used in aqueous ternary solutions for measuring densities and kinematic viscosities, important for chemical engineering applications (Álvarez et al., 2006).
Gastric Carcinogenesis Promotion : Ethanol promotes gastric carcinogenesis by increasing the proliferation of antral epithelial cells (Iishi, Tatsuta, Baba, & Taniguchi, 1989).
Inhibitory Effect on Colon Motility : It has been found to inhibit colon motility in vitro, with female rats being more sensitive to its effects than male rats (Wang et al., 2007).
Anticancer Activity : Certain compounds synthesized using ethanol, 2-(methylnitrosoamino) have shown potent anticancer activity against different human cancer cell lines (Hadiyal et al., 2020).
Gas Treating Applications : Blends containing 2-(methylamino)-ethanol show potential in gas treating applications due to their low amine mass fraction (Venkat, Kumar, & Kundu, 2010).
properties
IUPAC Name |
2-(nitrosomethylamino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c6-2-1-4-3-5-7/h4,6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCGQZNPMIPBLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCN=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol,2-(methylnitrosoamino)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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